3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

HIV-1 Reverse Transcriptase Non‑Nucleoside RT Inhibitors Structure–Activity Relationship

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one (CAS 879045-82-6) is a fully substituted, quaternary‑center–containing indolin‑2‑one (oxindole) derivative distinguished by the simultaneous presence of three substituents rarely found together on this scaffold: a C‑3 hydroxy group, a C‑3 2‑oxopropyl chain, and an N‑(4‑methylbenzyl) group combined with a C‑7 methyl substituent on the aromatic ring. The indolin‑2‑one core is a privileged structure in medicinal chemistry, and derivatives bearing the 3‑hydroxy‑3‑(2‑oxopropyl) motif have demonstrated measurable biological activity, including nitric‑oxide (NO) production inhibition and antiviral effects in structurally related analogs.

Molecular Formula C20H21NO3
Molecular Weight 323.392
CAS No. 879045-82-6
Cat. No. B2938734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one
CAS879045-82-6
Molecular FormulaC20H21NO3
Molecular Weight323.392
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
InChIInChI=1S/C20H21NO3/c1-13-7-9-16(10-8-13)12-21-18-14(2)5-4-6-17(18)20(24,19(21)23)11-15(3)22/h4-10,24H,11-12H2,1-3H3
InChIKeyWRXPPANOWYQWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one (CAS 879045-82-6): Structural Fingerprint and Core Scaffold Context


3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one (CAS 879045-82-6) is a fully substituted, quaternary‑center–containing indolin‑2‑one (oxindole) derivative distinguished by the simultaneous presence of three substituents rarely found together on this scaffold: a C‑3 hydroxy group, a C‑3 2‑oxopropyl chain, and an N‑(4‑methylbenzyl) group combined with a C‑7 methyl substituent on the aromatic ring [1]. The indolin‑2‑one core is a privileged structure in medicinal chemistry, and derivatives bearing the 3‑hydroxy‑3‑(2‑oxopropyl) motif have demonstrated measurable biological activity, including nitric‑oxide (NO) production inhibition and antiviral effects in structurally related analogs [2][3].

Why 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one Cannot Be Replaced by a Generic Indolin‑2‑one Analog


Indolin‑2‑one derivatives exhibit exquisitely steep structure–activity relationships (SAR). Replacing the C‑7 methyl group, removing the N‑(4‑methylbenzyl) substituent, or altering the C‑3 2‑oxopropyl chain can shift biological potency by more than two orders of magnitude, as exemplified by the >3,700‑fold difference in IC50 between the optimized MAO‑A inhibitor 1‑benzyl‑3‑hydroxy‑3‑(4′‑hydroxyphenacyl)oxindole (IC50 = 0.009 µM) and the unsubstituted 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one scaffold (IC50 = 34 µM for NO production) [1][2]. The exact combination of substituents in the target compound defines a unique pharmacophoric fingerprint that cannot be recapitulated by any single commercially available indolin‑2‑one analog, making generic substitution scientifically unsubstantiated without direct comparative assay data.

Quantitative Differentiation Guide for 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one (879045-82-6) vs. Closest Structural Analogs


C‑7 Methyl vs. C‑7 Hydrogen: Impact on Anti‑HIV‑1 RT Potency in the 3‑Hydroxy‑3‑(2‑oxo‑2‑phenylethyl)indolin‑2‑one Series

In the 3‑hydroxy‑3‑(2‑oxo‑2‑phenylethyl)indolin‑2‑one anti‑HIV‑1 series, the presence of a halogen substituent at the C‑5 position (analogous to C‑7 in the target scaffold) was a key determinant of RT inhibitory potency. Compounds without C‑5 substitution (i.e., hydrogen) showed markedly reduced activity, whereas bromo‑ or chloro‑substituted analogs achieved IC50 values of 0.27–0.82 µM against HIV‑1 RT [1]. This establishes a class‑level SAR precedent: the C‑7 methyl group in the target compound is expected to confer a measurable potency advantage over the corresponding C‑7 des‑methyl analog.

HIV-1 Reverse Transcriptase Non‑Nucleoside RT Inhibitors Structure–Activity Relationship

N‑(4‑Methylbenzyl) vs. N‑Unsubstituted Scaffold: Functional Activity Differentiation Based on NO Production Inhibition

The N‑unsubstituted analog 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one inhibited LPS‑induced NO production in murine macrophages with an IC50 of 34 µM [1]. The target compound, bearing an N‑(4‑methylbenzyl) group, introduces a hydrophobic aromatic substituent absent in the natural metabolite. In the phenacyloxindole series, N‑benzylation was essential for achieving nanomolar MAO‑A inhibition (IC50 = 0.009 µM for the N‑benzyl derivative vs. substantially higher IC50 values for N‑unsubstituted counterparts) [2]. This class‑level SAR indicates that the N‑(4‑methylbenzyl) group in the target compound is likely to enhance potency and target residence time compared to the N‑unsubstituted 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one scaffold.

Nitric Oxide Production Macrophage Activation Immunomodulation

3‑Hydroxy‑3‑(2‑oxopropyl) vs. 3‑Deoxy‑3‑(2‑oxopropyl) Analogs: Critical Role of the Tertiary Alcohol in Kinase Inhibition Potency

In the 3‑alkynyl‑3‑hydroxyindolin‑2‑one series, the C‑3 hydroxy group is essential for Akt kinase inhibitory activity. 5‑Chloro‑3‑ethenyl‑3‑hydroxy‑1‑(prop‑2‑yn‑1‑yl)indolin‑2‑one inhibited Akt kinase with an IC50 of 7.7–9.8 µM, whereas 3‑deoxy analogs lacking the tertiary alcohol showed significantly reduced or no measurable kinase inhibition [1]. The target compound retains both the C‑3 hydroxy group and the C‑3 2‑oxopropyl chain, which together provide a hydrogen‑bond donor and a ketone acceptor capable of engaging key residues in kinase ATP‑binding pockets. This dual‑motif architecture differentiates it from 3‑deoxy‑3‑(2‑oxopropyl)indolin‑2‑one analogs, which are predicted to have inferior kinase‑target engagement.

Akt Kinase Cancer Cell Cytotoxicity Hydrogen‑Bond Donor

Physicochemical Differentiation: Computed logP and Hydrogen‑Bond Capacity vs. Closest Vendor‑Available Analogs

The target compound has a computed XLogP3‑AA value of 2.7 and features one hydrogen‑bond donor (C‑3 OH) plus three hydrogen‑bond acceptors (C‑2 carbonyl, C‑3 oxopropyl ketone, and amide carbonyl) [1]. In comparison, the simpler 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one (CAS 33417‑17‑3) has a lower predicted logP (estimated ≈1.0–1.5 based on analog calculations) and lacks the N‑(4‑methylbenzyl) and C‑7 methyl hydrophobic groups. This difference of approximately 1.2–1.7 logP units translates to a 15‑ to 50‑fold higher theoretical membrane partitioning for the target compound, which may confer superior cell permeability in cellular assays while maintaining compliance with Lipinski's Rule of 5.

Lipophilicity Drug‑likeness ADME Prediction

High‑Value Research and Procurement Application Scenarios for 3-Hydroxy-7-methyl-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one (879045-82-6)


Kinase‑Targeted Anticancer Screening Libraries

The simultaneous presence of the C‑3 hydroxy group and the C‑3 2‑oxopropyl ketone creates a dual hydrogen‑bonding motif that has been validated in structurally analogous 3‑hydroxy‑3‑alkynylindolin‑2‑ones for Akt kinase inhibition (IC50 = 7.7–9.8 µM) [1]. Procurement for kinase‑focused screening libraries is justified by the compound's unique combination of substituents that are absent in standard oxindole screening collections, offering a differentiated chemical starting point for hit discovery against the human kinome.

Anti‑Inflammatory Drug Discovery Programs Targeting iNOS and NF‑κB Pathways

The core scaffold 3‑hydroxy‑3‑(2‑oxopropyl)indolin‑2‑one has demonstrated measurable inhibition of LPS‑induced NO production (IC50 = 34 µM) in murine macrophages [2]. The N‑(4‑methylbenzyl) substitution present in the target compound is expected to significantly enhance this anti‑inflammatory activity based on the established SAR in N‑benzylated indolin‑2‑one derivatives [3]. This compound is therefore suitable for inclusion in focused libraries targeting inflammatory mediators.

Structure–Activity Relationship Expansion Around the Indolin‑2‑one Chemotype for Antiviral Research

3‑Hydroxy‑3‑(2‑oxo‑2‑phenylethyl)indolin‑2‑one derivatives have shown sub‑micromolar inhibition of HIV‑1 reverse transcriptase (IC50 = 0.27–0.82 µM) with halogen substitution at the C‑5 position being critical for potency [4]. The target compound, with its C‑7 methyl group (topologically equivalent to C‑5 substitution), provides a valuable new vector for SAR exploration in antiviral programs, particularly for evaluating the effect of N‑benzylation on antiviral selectivity and cytotoxicity indices.

Compound Collection Enhancement for Academic and Industrial High‑Throughput Screening Centers

With a computed XLogP3‑AA of 2.7 and one hydrogen‑bond donor, the compound resides in an attractive physicochemical space for cellular screening (compliant with Lipinski and Veber rules) while offering a level of structural complexity that is underrepresented in typical commercial screening decks [5]. Its inclusion enriches screening libraries with a drug‑like, three‑dimensionally complex oxindole scaffold that cannot be duplicated by simpler, more planar indolin‑2‑one analogs.

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